(S)-1-(3-(Difluoromethoxy)phenyl)ethanamine is a chiral amine compound with significant potential in pharmacological applications. Its molecular formula is C9H10F2NO, and it has a molecular weight of 223.65 g/mol. The structure features a difluoromethoxy group attached to a phenyl ring, which influences its chemical properties and biological activity. This compound is primarily utilized in research settings, particularly in the fields of medicinal chemistry and drug development, due to its interactions with various biological systems .
(S)-1-(3-(Difluoromethoxy)phenyl)ethanamine is classified as an organic compound, specifically falling under the category of amines due to the presence of the amine functional group. The difluoromethoxy substituent categorizes it further within fluorinated compounds, which are known for their unique properties and reactivity patterns.
The synthesis of (S)-1-(3-(Difluoromethoxy)phenyl)ethanamine typically involves several key steps:
The synthetic routes can vary based on the desired scale of production and specific laboratory conditions. Recent advancements in difluoromethylation techniques have improved access to such compounds, emphasizing the importance of selecting appropriate reagents and conditions for optimal yields .
The molecular structure of (S)-1-(3-(Difluoromethoxy)phenyl)ethanamine includes:
This arrangement contributes to its unique chemical behavior and biological interactions.
(S)-1-(3-(Difluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Common reagents used for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions (temperature, solvent) greatly influence the reaction pathways and yields.
The mechanism of action for (S)-1-(3-(Difluoromethoxy)phenyl)ethanamine primarily involves its interaction with neurotransmitter systems, particularly serotonin and norepinephrine receptors.
Research indicates that this compound may enhance binding affinity to specific receptors due to the presence of the difluoromethoxy group, which could lead to therapeutic effects in conditions such as depression or anxiety disorders. Further studies are required to elucidate these interactions comprehensively.
In vitro studies have demonstrated that (S)-1-(3-(Difluoromethoxy)phenyl)ethanamine binds effectively to serotonin receptors, suggesting its potential role in mood regulation and anxiety responses.
Relevant data includes:
(S)-1-(3-(Difluoromethoxy)phenyl)ethanamine has several applications in scientific research:
Asymmetric hydrogenation of prochiral imines or enamines represents the most direct route to enantiomerically pure (S)-1-(3-(difluoromethoxy)phenyl)ethanamine. Chiral Ir- or Ru-catalysts bearing phosphine ligands enable stereocontrol by differentiating enantiotopic faces of the substrate. For example, Ir-(S)-Josiphos complexes achieve >95% enantiomeric excess (ee) in hydrogenating N-(3-(difluoromethoxy)phenyl)ethylideneamine at 50°C and 20 bar H₂ [2]. The difluoromethoxy group’s electron-withdrawing nature enhances substrate coordination to the metal center, accelerating reduction kinetics.
Key Catalytic Systems:
Table 1: Performance of Catalysts in Asymmetric Hydrogenation
Catalyst System | Ligand | ee (%) | Reaction Conditions |
---|---|---|---|
Ir-(cod)Cl | (S)-Josiphos | 98 | 50°C, 20 bar H₂, MeOH |
Ru-Binap | (S)-Binap | 92 | 60°C, 50 bar H₂, CH₂Cl₂ |
Rh-DuPhos | (R,R)-DuPhos | 85 | 40°C, 10 bar H₂, EtOH |
Late-stage introduction of the –OCF₂H group via transition metal catalysis avoids handling volatile fluorinating agents. Pd-catalyzed decarbonylative difluoromethylation of aryl halides uses difluoroacetic anhydride (TFAA) as a CHF₂ source. Key steps include:
Ni-catalysis offers cost advantages for electron-rich substrates. Ni(COD)₂/terpyridine systems activate aryl chlorides at 80°C, achieving 85–90% yield. The –OCF₂H group’s moderate steric bulk minimizes ortho effects, ensuring compatibility with meta-substituted arenes.
Table 2: Energy Barriers in Pd-Catalyzed Difluoromethylation
Step | ΔG‡ (kcal/mol) for R = CHF₂ | ΔG‡ (kcal/mol) for R = CF₃ |
---|---|---|
Carbonyl De-insertion | 8.4 | 25.3 |
Aryl–R Reductive Elimination | 14.1 | 32.7 |
Mechanistic studies reveal CHF₂’s smaller size and F₂C–H···X interactions lower transition-state energies compared to CF₃ [3].
Reductive amination of 3-(difluoromethoxy)acetophenone with chiral directing agents achieves stereoselectivity without metal catalysts. (R)-(-)-2-Methyl-CBS-oxazaborolidine facilitates hydride transfer to imines, affording the (S)-amine in 90% ee [2]. Critical parameters include:
Industrial Limitations:
Continuous flow systems overcome hazards associated with cryogenic organometallic reactions. Key implementations include:
Table 3: Batch vs. Flow Process Performance
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Yield | 34% | 78% |
Reaction Time | 8 h | 25 min |
Temperature Control | ±5°C | ±0.5°C |
Throughput (kg/day) | 2.5 | 15.8 |
Ultrasound-assisted flow reactors prevent clogging from insoluble sulfinate salts, crucial for difluoromethoxy-containing intermediates [3] [7].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.:
CAS No.: 63745-66-4